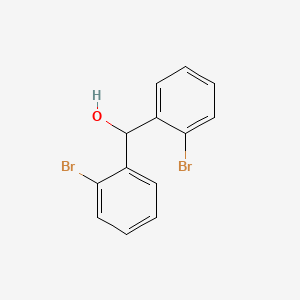
Bis(2-bromophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromophenyl)methanol: is an organic compound with the molecular formula C13H10Br2O . It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected to a central methanol group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromophenyl)methanol typically involves the reaction of 2-bromo-iodobenzene with 2-bromobenzaldehyde in the presence of a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) in tetrahydrofuran (THF). The reaction is carried out at low temperatures (-15°C) to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up of reaction conditions and optimization for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(2-bromophenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products:
Fluorenones: Formed through the oxidation of this compound.
Scientific Research Applications
Bis(2-bromophenyl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(2-bromophenyl)methanol primarily involves its reactivity as an alcohol and the presence of bromine atoms. The oxidation of the alcohol group to a carbonyl group, followed by intramolecular reductive coupling, is a key reaction pathway . The molecular targets and pathways involved in these reactions are influenced by the presence of the bromine atoms and the phenyl rings, which stabilize the intermediate species formed during the reactions.
Comparison with Similar Compounds
Bis(4-bromophenyl)methanol: Similar in structure but with bromine atoms at the para positions of the phenyl rings.
(2-Bromophenyl)(phenyl)methanol: Contains one bromine atom and one phenyl ring.
Uniqueness: Bis(2-bromophenyl)methanol is unique due to the presence of two bromine atoms at the ortho positions of the phenyl rings, which significantly influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable for specific synthetic applications.
Properties
Molecular Formula |
C13H10Br2O |
|---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
bis(2-bromophenyl)methanol |
InChI |
InChI=1S/C13H10Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |
InChI Key |
HPVUQQPCHQPZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















